N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes bromine, formyl, and methoxy functional groups, makes it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,3-dimethylaniline and 4-formyl-2-methoxyphenol.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromo-2,3-dimethylaniline with a suitable acylating agent to introduce the acetamide group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-formyl-2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Conversion to N-(4-bromo-2,3-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: Formation of N-(4-bromo-2,3-dimethylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism by which N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,3-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
- N-(4-chloro-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Uniqueness
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both bromine and formyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-11-12(2)15(6-5-14(11)19)20-18(22)10-24-16-7-4-13(9-21)8-17(16)23-3/h4-9H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQTIOFWWXNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.